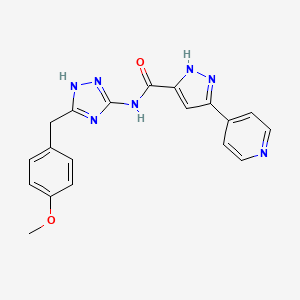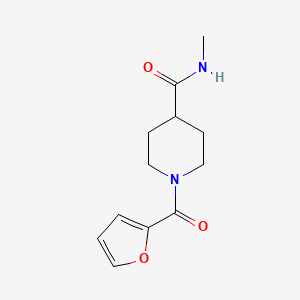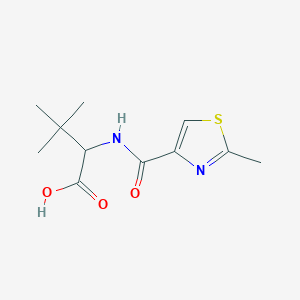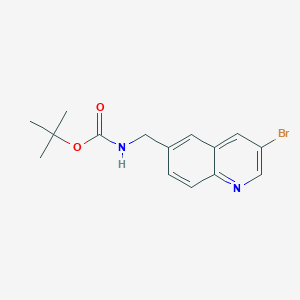
tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate: is a chemical compound with the molecular formula C15H17BrN2O2 and a molecular weight of 337.22 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 3-position and a tert-butyl carbamate group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate typically involves the reaction of 3-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It serves as a model compound for investigating the interactions of quinoline-based drugs with biological targets .
Medicine: Its quinoline core structure is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the carbamate group can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ®-methyl (pyrrolidin-3-ylmethyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater potential for biological activity due to the quinoline core .
Propiedades
Fórmula molecular |
C15H17BrN2O2 |
|---|---|
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-bromoquinolin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-8-10-4-5-13-11(6-10)7-12(16)9-17-13/h4-7,9H,8H2,1-3H3,(H,18,19) |
Clave InChI |
LURIENGSQKVKAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


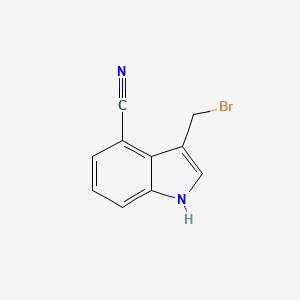
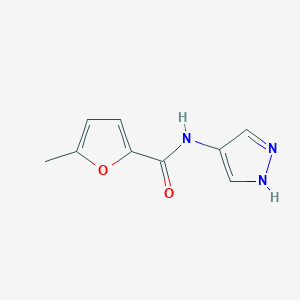
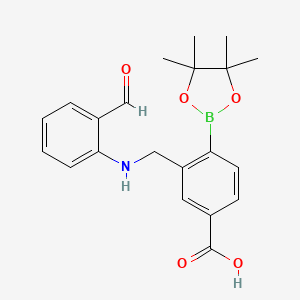

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
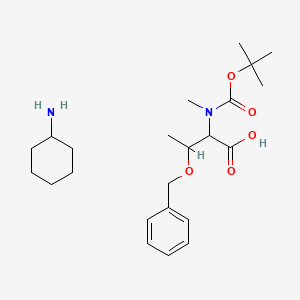



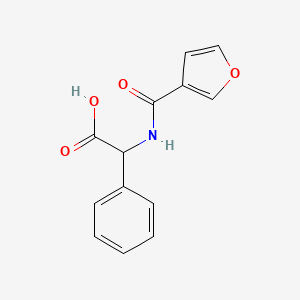
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
